molecular formula C22H14Br2Cl2N2O B15079656 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 302914-03-0

5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15079656
CAS No.: 302914-03-0
M. Wt: 553.1 g/mol
InChI Key: ANWWDDVRABPNDW-UHFFFAOYSA-N
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Description

The compound 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine belongs to the pyrazolo-benzoxazine family, characterized by a fused heterocyclic core. This structure incorporates two brominated aryl groups at positions 2 and 5, along with chlorine atoms at positions 7 and 8.

Properties

CAS No.

302914-03-0

Molecular Formula

C22H14Br2Cl2N2O

Molecular Weight

553.1 g/mol

IUPAC Name

5-(2-bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14Br2Cl2N2O/c23-13-7-5-12(6-8-13)19-11-20-16-9-14(25)10-18(26)21(16)29-22(28(20)27-19)15-3-1-2-4-17(15)24/h1-10,20,22H,11H2

InChI Key

ANWWDDVRABPNDW-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Halogenation Patterns :

  • The target compound’s 7,9-dichloro substitution aligns with analogs in and , suggesting shared electronic effects (e.g., electron-withdrawing properties) . However, its dual bromophenyl groups distinguish it from analogs with methoxy () or dichlorophenyl () substituents. Bromine’s larger atomic radius may enhance lipophilicity and van der Waals interactions compared to chlorine or methoxy groups.
  • highlights a compound with a 9-bromo substitution, but its single halogen at position 9 contrasts with the target’s dichloro configuration .

This may influence binding specificity in biological systems.

Molecular Mass Trends: The target’s estimated mass (>550 g/mol) exceeds that of most analogs due to its two bromine atoms. For comparison, the dichlorophenyl analog in has a mass of 543.063 g/mol, while the mono-bromo compound in is significantly lighter (437.304 g/mol) .

Implications for Research and Development

  • Synthetic Challenges : The target compound’s dual bromophenyl groups may complicate synthesis compared to analogs with simpler substituents. Suzuki-Miyaura coupling reactions are likely employed for aryl group introduction, as seen in related benzoxazines .
  • Physicochemical Properties : Increased bromination suggests higher lipophilicity (logP) compared to methoxy- or chloro-substituted analogs, which could enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity : While pharmacological data are absent in the evidence, structural analogs with dichloro substitutions (e.g., ) have been explored for kinase inhibition or antimicrobial activity. The target’s unique bromine arrangement may optimize interactions with hydrophobic binding pockets .

Preparation Methods

Structural Characteristics and Properties

5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine (CAS No. 302914-03-0) is a complex heterocyclic compound with molecular formula C₂₂H₁₄Br₂Cl₂N₂O and molecular weight 553.1 g/mol. This compound belongs to the class of pyrazolo-benzoxazines characterized by a fused ring system containing pyrazole and benzoxazine moieties. Its structure features two bromophenyl groups at positions 2 and 5, as well as two chlorine atoms at positions 7 and 9 of the benzoxazine framework.

Physicochemical Properties

The compound exhibits the following physicochemical characteristics:

Property Value
Molecular Formula C₂₂H₁₄Br₂Cl₂N₂O
Molecular Weight 553.1 g/mol
IUPAC Name 5-(2-bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c]benzoxazine
Standard InChI Key ANWWDDVRABPNDW-UHFFFAOYSA-N
Physical Appearance Crystalline solid
Solubility Soluble in organic solvents such as dimethylformamide, tetrahydrofuran, and acetonitrile

General Synthetic Approaches for Pyrazolo[1,5-c]benzoxazine Derivatives

The synthesis of pyrazolo[1,5-c]benzoxazine derivatives typically involves multi-step organic reactions that require careful control of reaction conditions. Based on available literature, several general approaches can be adapted for the synthesis of the target compound.

Cyclocondensation Approach

One common approach for preparing fused heterocyclic systems like pyrazolo[1,5-c]benzoxazines involves cyclocondensation reactions. For pyrazolo-fused systems, the cyclocondensation typically begins with amino-pyrazole derivatives and appropriate electrophilic reagents. In the context of pyrazolo[1,5-a]pyrimidines, which share similarities with our target compound's heterocyclic core, the reaction between NH-3-aminopyrazoles and 1,3-biselectrophilic compounds has been well-documented.

Pericyclic Reaction Approach

Another viable synthetic route employs pericyclic reactions such as [4+2] cycloaddition. This approach has been demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidines, where N-propargylic sulfonylhydrazones undergo cycloaddition reactions to form the fused heterocyclic system. A modification of this approach could potentially be applied to the synthesis of pyrazolo[1,5-c]benzoxazines.

Sequential Functionalization Approach

This approach involves the construction of the heterocyclic core followed by sequential functionalization to introduce the desired substituents. For compounds like 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine, this would involve introducing the bromophenyl and chloro substituents in a controlled sequence.

Specific Synthesis Routes for 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine

Based on the available literature and general synthetic approaches for related compounds, three potential synthetic routes are proposed for the preparation of the target compound.

Route 1: Synthesis via Pyrazole-Benzoxazine Coupling

This route involves the preparation of a pyrazole derivative and a benzoxazine intermediate separately, followed by their coupling to form the desired fused heterocyclic system.

Synthesis of Pyrazole Precursor

The synthesis begins with the preparation of a 4-bromophenyl-substituted pyrazole derivative:

  • 4-Bromophenylacetic acid is esterified using methanol and a solid acid catalyst at reflux temperature for 5-6 hours.
  • The resulting methyl ester is reacted with sodium methoxide and dimethyl carbonate in methanol at 70-80°C under nitrogen atmosphere.
  • The intermediate obtained is then treated with formamidine hydrochloride to form the pyrazole ring.
Synthesis of Benzoxazine Intermediate

For the preparation of the dichlorobenzoxazine component with a 2-bromophenyl substituent:

  • A 2,4-dichlorophenol derivative is reacted with formaldehyde and 2-bromoaniline under basic conditions to form the benzoxazine ring.
  • This reaction can be conducted in a solventless manner or using solvents like toluene or tetrahydrofuran.
Coupling Reaction

The coupling of the pyrazole and benzoxazine intermediates can be achieved through either:

  • A nucleophilic substitution reaction using appropriate leaving groups.
  • A copper-catalyzed cross-coupling reaction in the presence of a suitable ligand and base.

Route 2: One-Pot Multicomponent Approach

A more direct approach involves a one-pot multicomponent reaction that could potentially streamline the synthesis process:

  • A mixture of 4-bromophenylhydrazine, a dicarbonyl compound, 2-bromobenzaldehyde, and a 2,4-dichlorophenol derivative is reacted under appropriate conditions.
  • This approach would require careful optimization of reaction conditions to promote the selective formation of the desired product over potential side reactions.

Route 3: Benzoxazine Formation Followed by Pyrazole Annulation

This route involves the initial formation of a benzoxazine intermediate followed by pyrazole annulation:

  • A 2,4-dichlorophenol is reacted with 2-bromobenzaldehyde and an amine source to form a benzoxazine intermediate.
  • This intermediate then undergoes reaction with a 4-bromophenyl hydrazine derivative to introduce the pyrazole ring through annulation.

Detailed Reaction Conditions and Optimization

The synthesis of 5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c]benzoxazine requires careful optimization of reaction conditions to maximize yield and purity.

Solvent Selection

The choice of solvent plays a crucial role in the efficiency of the synthetic route. Based on literature for related compounds, the following solvents have been found effective for specific steps:

Reaction Step Recommended Solvents Advantages
Pyrazole formation Acetonitrile, DMF Promotes cyclization, good solubility
Benzoxazine formation Toluene, THF, Solventless Environmentally friendly options
Coupling reaction DMF, DMSO High boiling points, good for heterogeneous reactions
Purification Ethanol, Ethyl acetate Effective crystallization media

Temperature and Reaction Time Optimization

Careful control of temperature and reaction time is essential for achieving optimal yields:

Reaction Step Temperature Range (°C) Reaction Time (h) Comments
Esterification Reflux (65-70) 5-6 Requires acid catalyst
Pyrazole formation 70-80 4-8 Under nitrogen atmosphere
Benzoxazine formation 100-130 1-4 Higher temperatures for solventless conditions
Coupling reaction 50-100 3-5 Depends on catalyst system
Final cyclization 95-105 3-5 Careful monitoring required

Catalyst Selection

The use of appropriate catalysts can significantly enhance reaction efficiency:

Reaction Step Recommended Catalysts Catalyst Loading (mol%)
Esterification Sulfate-supported complex on iron oxide, zirconium oxide 5-10
Pyrazole formation Sodium methoxide 10-20
Benzoxazine formation N,N-dimethylaniline, N,N-dimethylaminopyridine 5-15
Coupling reaction Copper(I) chloride, copper(II) sulfate with sodium ascorbate 5-10

Purification and Characterization

Purification Techniques

Purification of the final compound and its intermediates typically involves:

  • Recrystallization : Using appropriate solvent systems such as ethanol, ethyl acetate, or tetrahydrofuran.
  • Column Chromatography : Employing silica gel with appropriate eluent systems such as chloroform:methanol (9.5:0.5, v/v).
  • Extraction and Washing : Liquid-liquid extraction between organic solvents and water, followed by washing with aqueous sodium chloride solution.

Characterization Methods

The structural elucidation and purity assessment of the target compound require various analytical techniques:

Analytical Technique Information Obtained
¹H NMR Spectroscopy Proton environments, structural confirmation
¹³C NMR Spectroscopy Carbon environments, structural confirmation
IR Spectroscopy Functional group identification
Mass Spectrometry Molecular weight confirmation, fragmentation pattern
Elemental Analysis Elemental composition verification
High-Performance Liquid Chromatography (HPLC) Purity assessment
X-ray Crystallography Absolute structure confirmation

Alternative Synthetic Routes and Modern Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for several steps in the synthesis:

  • The reaction between propargylated pyrazole derivatives and azido compounds can be efficiently conducted under microwave conditions (100 W, 50°C, 20 min).
  • Cyclization reactions to form benzoxazine rings can be accelerated using microwave heating.

Flow Chemistry Approach

Continuous flow processes offer several advantages for the synthesis of complex heterocycles:

  • Better heat transfer and mixing lead to improved reaction control.
  • Scalability and reproducibility are enhanced compared to batch processes.
  • Hazardous intermediates can be handled more safely due to the small volumes involved at any given time.

Solventless Synthesis

Environmentally friendly solventless conditions have been reported for the synthesis of benzoxazine compounds:

  • Reactants can be mixed and heated in appropriate temperature ranges (100-140°C) without solvent.
  • Mechanical mixing devices such as a Banbury mixer or extruder can be employed for scaled-up solventless synthesis.

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